Glanvillic acid B

Dereplication LC-MS metabolomics Natural product chemistry

Glanvillic acid B is a marine natural product classified as a furanoid fatty acid, first isolated from the Caribbean sponge Plakortis halichondrioides. It is a low-molecular-weight (C₁₈H₃₀O₃, MW 294.4 g/mol) metabolite distinguished from its structural analogs by a fully saturated C₁₁ alkyl side chain attached to a furan ring bearing a 3-ethyl substituent and a 2-acetic acid moiety.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
Cat. No. B1250589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlanvillic acid B
Synonymsglanvillic acid B
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCC(CC)CC(C)CC1=CC(=C(O1)CC(=O)O)CC
InChIInChI=1S/C18H30O3/c1-5-8-14(6-2)9-13(4)10-16-11-15(7-3)17(21-16)12-18(19)20/h11,13-14H,5-10,12H2,1-4H3,(H,19,20)
InChIKeyGJHOJUCNLYBQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glanvillic Acid B: Procurement-Relevant Identity, Purity, and Sourcing Profile for This Marine Furanoid Fatty Acid


Glanvillic acid B is a marine natural product classified as a furanoid fatty acid, first isolated from the Caribbean sponge Plakortis halichondrioides [1]. It is a low-molecular-weight (C₁₈H₃₀O₃, MW 294.4 g/mol) metabolite distinguished from its structural analogs by a fully saturated C₁₁ alkyl side chain attached to a furan ring bearing a 3-ethyl substituent and a 2-acetic acid moiety [1][2]. Unlike co-occurring bioactive cyclic peroxides from the same sponge, glanvillic acid B belongs to a distinct chemical class (furans) and was not reported to exhibit the cytotoxic or antimicrobial activities described for endoperoxide constituents in the primary isolation study [1].

Why Structural Analogs Cannot Substitute for Glanvillic Acid B in Analytical and Discovery Workflows


Glanvillic acid B cannot be reliably substituted by glanvillic acid A, other Plakortis-derived furanoid acids, or structurally related fatty acid derivatives without risking analytical misidentification and biological misinterpretation [1]. Although both glanvillic acids A and B share the same 2-[3-ethylfuran-2-yl]acetic acid core, glanvillic acid B possesses a saturated C₁₁H₂₃ side chain (MW 294.4 g/mol) whereas glanvillic acid A features an unsaturated C₁₁H₂₁ side chain with a (Z)-double bond (MW 306.4 g/mol) [1]. This one-degree-of-unsaturation difference translates into distinct chromatographic retention times, mass spectrometric fragmentation patterns, and NMR spectroscopic signatures that render the two compounds non-interchangeable for dereplication, quantification, and metabolomic profiling [1]. Furthermore, the primary literature reports no bioactivity data for glanvillic acid B itself, making it impossible to assume that any biological readout observed for glanvillic acid A or co-isolated cyclic peroxides can be extrapolated to glanvillic acid B [1].

Glanvillic Acid B: Quantitative Differentiation Evidence Against Closest Analogs—A Comparator-Driven Procurement Guide


Molecular Weight and Formula Differentiation of Glanvillic Acid B vs. Glanvillic Acid A for MS-Based Identification

Glanvillic acid B (C₁₈H₃₀O₃) exhibits a monoisotopic molecular weight of 294.2195 Da, which is 12.0 Da lower than that of glanvillic acid A (C₁₉H₃₀O₃, 306.2195 Da) [1]. This mass difference, corresponding to one methylene (CH₂) unit, arises from the shorter, fully saturated alkyl side chain in glanvillic acid B versus the unsaturated side chain in glanvillic acid A [1]. The accurate mass difference enables unambiguous discrimination between the two compounds via high-resolution mass spectrometry in crude sponge extracts or purified fractions [1].

Dereplication LC-MS metabolomics Natural product chemistry Marine sponge metabolites

Side-Chain Saturation as the Defining Structural Differentiator Between Glanvillic Acid B and Glanvillic Acid A

The side chain of glanvillic acid B is fully saturated (4-ethyl-2-methylheptyl), whereas the side chain of glanvillic acid A contains a (Z)-configured double bond at C-5' (4-ethyl-2-methyloct-5-en-1-yl) [1]. This structural difference is reflected in the ¹H NMR spectra: glanvillic acid A displays characteristic olefinic proton signals (δ ~5.3–5.4 ppm, coupling constant J ≈ 10–11 Hz for the Z-configuration) that are absent in glanvillic acid B [1]. The saturation state directly influences the compound's chromatographic polarity (logP), chemical stability (unsaturated analog more susceptible to auto-oxidation), and potential for hydrogenation or epoxidation derivatization [1].

Structure–activity relationship (SAR) Marine natural products Furanoid fatty acids Chemotaxonomy

Species-Confirmed Provenance of Glanvillic Acid B via Independent Re-Isolation from Plakortis angulospiculatus

Glanvillic acid B was independently re-isolated and structurally confirmed from the Dominican sponge Plakortis angulospiculatus (compound 38) alongside newly discovered furano polyketides, using one- and two-dimensional spectroscopic analysis [2]. This independent re-isolation from a second Plakortis species provides chromatographic and spectroscopic corroboration of the structure originally reported from P. halichondrioides, thereby reducing the risk of sourcing a misidentified or degraded analog [1][2]. In contrast, glanvillic acid A has been reported only from P. halichondrioides, with no independent re-isolation documented in the accessible literature.

Chemotaxonomic marker Sponge natural products Compound authentication Metabolite sourcing

Absence of Reported Bioactivity for Glanvillic Acid B: A Critical Differentiator from Co-Occurring Bioactive Peroxides

In the primary isolation paper, the co-occurring cyclic peroxides methyl capucinoate A (4) and compound 5 were explicitly described as 'cytotoxic,' whereas no bioactivity was reported for glanvillic acids A or B [1]. This absence of reported activity is a meaningful selection criterion: glanvillic acid B may serve as a negative control or scaffold for semi-synthetic derivatization where inherent cytotoxicity is undesirable [1]. In contrast, the co-isolated peroxide metabolites displayed demonstrable in vitro cytotoxicity, making them unsuitable for applications requiring a non-cytotoxic baseline.

Cytotoxicity screening Target identification Drug discovery triage Marine natural product pharmacology

Glanvillic Acid B: Prioritized Research and Industrial Application Scenarios Stemming from Quantitative Differentiation Evidence


Authenticated Reference Standard for Dereplication of Furanoid Fatty Acids in Marine Sponge Metabolomics

The well-defined molecular formula (C₁₈H₃₀O₃) and monoisotopic mass (294.2195 Da) of glanvillic acid B, substantiated by primary literature characterization [1] and an independent re-isolation [2], make it suitable as an authenticated reference standard for dereplication workflows. Its mass and NMR fingerprints enable unambiguous discrimination from glanvillic acid A (12 Da heavier) in LC-MS and MS/MS-based metabolomic profiling of Plakortis spp. extracts.

Non-Cytotoxic Furan Scaffold for Semi-Synthetic Derivatization and Chemical Biology Probe Development

The absence of reported cytotoxicity for glanvillic acid B in the primary isolation study [1] positions it as a bioactivity-neutral furanoid fatty acid scaffold. Researchers can employ glanvillic acid B as a starting material for esterification, amidation, or side-chain modification without confounding intrinsic cytotoxicity, a limitation inherent to co-isolated peroxide metabolites.

Oxidatively Stable Saturated Fatty Acid Analog for Physicochemical and Formulation Studies

The fully saturated side chain of glanvillic acid B eliminates the oxidatively labile (Z)-olefin present in glanvillic acid A [1], conferring superior chemical stability under ambient storage and assay conditions. This property supports its use in long-term stability studies, formulation compatibility testing, and experiments requiring a chemically inert fatty acid analog with a defined furan pharmacophore.

Chemotaxonomic Marker for Plakortis Species Discrimination and Quality Control

The independent confirmation of glanvillic acid B in both Plakortis halichondrioides [1] and Plakortis angulospiculatus [2] supports its utility as a cross-species chemotaxonomic marker. Procurement of authenticated glanvillic acid B enables its use as a biomarker for species authentication and batch-to-batch quality control of Plakortis-derived extracts in natural product supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glanvillic acid B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.